N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzodioxol group, an isoquinoline group, and a pyridine group, all of which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and nitrogen-containing groups. These groups can participate in a variety of interactions, including pi stacking and hydrogen bonding, which could significantly influence the compound’s properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could make it relatively stable and flat, while the nitrogen-containing groups could make it more polar .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies
Research has focused on developing synthetic methodologies for isoquinoline and pyridine derivatives due to their pharmacological importance. For instance, studies have reported on the synthesis of tetrahydroisoquinolinones incorporating pharmacologically relevant fragments and substituents, offering insights into diastereoselective synthesis and the introduction of cyclic aminomethyl groups (Kandinska, Kozekov, & Palamareva, 2006). Another study described the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, emphasizing efficient heterogeneous catalysis (Maleki, 2014).
Pharmacological Applications
Psychotropic and Antimicrobial Activities
Isoquinoline derivatives have been found to possess significant psychotropic, anti-inflammatory, and antimicrobial activities. A study synthesized N-[(benzo)thiazol-2-yl]-ethan/propanamide derivatives, demonstrating sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial actions, suggesting their potential in developing new therapeutic agents (Zablotskaya et al., 2013).
Antitumor Applications
Derivatives of isoquinoline, such as bisnaphthalimide compounds, have been investigated for their antitumor activities, specifically as DNA topoisomerase II inhibitors. These studies offer a foundation for developing novel anticancer drugs by exploring the structure-activity relationships of isoquinoline derivatives (Filosa et al., 2009).
Material Science Applications
Organic Light-Emitting Diode (OLED) Technology
Research on cyclometalated iridium complexes, which include isoquinoline ligands, has contributed to advancements in OLED technology. These complexes are studied for their phosphorescence properties, aiming at improving the efficiency and color purity of OLED devices (Tsuboyama et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(25(31)28-20-7-8-22-23(12-20)33-16-32-22)27-14-21(18-6-3-10-26-13-18)29-11-9-17-4-1-2-5-19(17)15-29/h1-8,10,12-13,21H,9,11,14-16H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPTCNFUUCHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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